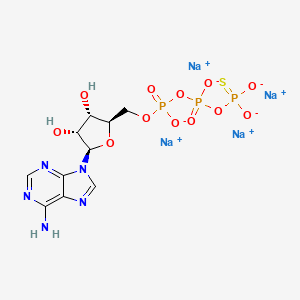

Adenosine-5'-O-(3-thiotriphosphate) (sodium salt)

Description

Role as a Hydrolysis-Resistant ATP Analog in Kinase Reaction Modulation

ATPγS is widely employed to stabilize transient enzymatic conformations by resisting hydrolysis. Unlike native ATP, which undergoes rapid cleavage at the gamma phosphate bond, the thio-substituted analog exhibits prolonged stability. For instance, in RNA helicase eIF4A, ATPγS hydrolysis occurs at approximately 0.01 min⁻¹, corresponding to a half-life of 69 minutes, compared to ATP's faster degradation. This property allows researchers to "trap" kinases in pre-hydrolysis states, facilitating structural studies of nucleotide-bound intermediates.

The engineered use of ATPγS in kinase-substrate mapping exemplifies its utility. By substituting ATP with ATPγS, kinases such as p97-ND1L selectively thiophosphorylate substrates, enabling affinity-based purification of labeled peptides. This approach leverages ATPγS's resistance to phosphatases and ATPases, ensuring that thiophosphate tags remain intact during downstream analyses. Notably, ATPγS maintains catalytic competence in kinase active sites, as demonstrated by its ability to support RNA unwinding by eIF4A at rates comparable to ATP.

Kinetic analyses reveal nuanced differences in enzyme handling of ATPγS. While the nonenzymatic hydrolysis rate of ATPγS is slower than ATP, its enzyme-catalyzed hydrolysis remains possible, albeit at reduced rates. For example, phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase mediate thiophosphate exchange in ATPγS, underscoring its dual role as both a substrate and a hydrolysis-resistant probe.

Inhibition Dynamics of ATP-Dependent Enzymatic Pathways

ATPγS modulates ATP-dependent pathways through competitive inhibition and allosteric effects. In ischemic skeletal muscle models, ATPγS administration prolonged phosphocreatine (PCr) half-life by 16% compared to controls, despite its inability to contribute metabolic energy. This effect arises from ATPγS binding to purinergic receptors and ATP-binding sites without undergoing hydrolysis, thereby blocking native ATP interactions.

The analog's inhibitory potency varies across enzyme classes. For P2Y1 receptors, ATPγS exhibits reduced efficacy compared to β,γ-methylene-ATP analogs, highlighting the structural specificity of nucleotide-enzyme interactions. Conversely, in KATP channel regulation, ATPγS mimics ATP's inhibitory effects but with attenuated sensitivity due to competition with membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 depletion increases KATP channel sensitivity to ATPγS inhibition, demonstrating how membrane lipid composition modulates nucleotide analog effects.

A key mechanistic insight emerges from studies of p97-ND1L, where ATPγS hydrolysis generates ADP·SγP, a stable intermediate that delays transition to the post-hydrolysis ADP state. This kinetic trapping alters enzyme cycling rates, effectively inhibiting downstream ATPase-dependent processes.

Thio-Phosphate Substitution Effects on Nucleotide-Protein Interaction Thermodynamics

The gamma-thio substitution fundamentally alters nucleotide-protein binding energetics. Sulfur's larger atomic radius (1.04 Å vs. oxygen's 0.66 Å) and reduced electronegativity perturb hydrogen-bonding networks and charge distribution. Molecular dynamics simulations suggest that these changes increase the activation energy for hydrolysis by 2–3 kcal/mol, consistent with observed reductions in hydrolysis rates.

Comparative studies of ATP analogs quantify these thermodynamic impacts:

| Property | ATP | ATPγS | β,γ-CH₂-ATP |

|---|---|---|---|

| Hydrolysis half-life* | 5 min | 69 min | >24 hrs |

| P2Y1 receptor EC50 | 0.3 μM | 1.2 μM | 0.02 μM |

| Hydrogen bond strength | -3.1 kcal/mol | -2.4 kcal/mol | -2.8 kcal/mol |

The thiophosphate group also influences metal ion coordination. While ATPγS retains Mg²⁺ binding at the beta-gamma phosphate bridge, the softer Lewis acidity of sulfur preferentially stabilizes interactions with transition metals like Mn²⁺. This property has been exploited in crystallographic studies to derivatize nucleotide-binding proteins for phase determination.

Enzymatic discrimination against ATPγS arises from subtle active-site constraints. In p97-ND1L, the thiophosphate induces a 0.5 Å shift in the gamma phosphate position, disrupting catalytic water alignment necessary for hydrolysis. Similarly, RNA helicases exhibit reduced unwinding efficiency with ATPγS due to impaired coupling between ATPase activity and mechanical work. These findings underscore the delicate balance between nucleotide analog structure and enzymatic function.

Properties

Molecular Formula |

C10H12N5Na4O12P3S |

|---|---|

Molecular Weight |

611.18 g/mol |

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |

InChI |

InChI=1S/C10H16N5O12P3S.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

InChI Key |

PBVFEDMHGRBQSV-KWIZKVQNSA-J |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The enzymatic synthesis of ATP-γ-S, as pioneered by Whitesides and colleagues, employs a multi-enzyme cascade to replace the γ-phosphate oxygen of ATP with sulfur. The reaction begins with dihydroxyacetone (DHA), which is phosphorylated to dihydroxyacetone phosphate (DHAP) using polyacrylamide gel-immobilized glycerokinase (GK) and pyruvate kinase (PK). This step utilizes phosphoenolpyruvate (PEP) as a phosphate donor, yielding DHAP and pyruvate as byproducts.

The DHAP intermediate then undergoes isomerization to glyceraldehyde 3-phosphate (GAP) via triosephosphate isomerase (TIM). GAP is subsequently oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), coupling the reaction with inorganic thiophosphate (POS3–) to form 1,3-bisphosphoglycerate (1,3-BPG) with a thio-substituted γ-phosphate group. Phosphoglycerate kinase (PGK) transfers this thiophosphate to ADP, generating ATP-γ-S. A lactate dehydrogenase (LDH)-coupled NADH regeneration system ensures continuous cofactor availability.

Reaction Conditions and Scalability

The synthesis is conducted under argon to prevent oxidation, with key parameters including:

- pH : Maintained at 7.5 using 2 N NaOH.

- Temperature : Room temperature (20–25°C).

- Enzyme Load : GK (500 U), PK (700 U), TIM (2 × 10⁷ U), GAPDH (3 × 10⁶ U), PGK (2 × 10⁶ U), and LDH (2 × 10⁶ U) per 50 mmol scale.

- Substrate Ratios : DHA (110 mmol), PEP (100 mmol), ADP (85 mmol), and thiophosphate (80 mmol).

After 3 days, the reaction achieves a 57% yield of ATP-γ-S (46 mmol), with residual ATP (26 mmol) and ADP (8 mmol). Recycling unreacted ADP through additional GK and DHA treatments boosts the final yield to 83% (66 mmol).

Purification and Isolation of Sodium Salt

Dowex 1 Ion-Exchange Chromatography

The crude reaction mixture is treated with GK and DHA to convert residual ATP to ADP, simplifying subsequent purification. The solution is then loaded onto a Dowex 1 (Cl– form) column. Impurities such as inorganic phosphate, 3-phosphoglycerate, ADP, and ATP are eluted with 0.01–0.2 M NaCl. ATP-γ-S is selectively desorbed using 0.02 M HCl–0.8 M NaCl, exploiting its higher affinity for the resin compared to ATP.

Sodium Salt Precipitation

The eluted ATP-γ-S fraction is neutralized to pH 6.5–7.0 and concentrated under reduced pressure. Ethanol (1.5 L per 1.4 L solution) is added to precipitate the sodium salt, yielding a white powder with ~90% purity. Critical parameters include:

- Ethanol Volume Ratio : 1:1 (v/v) for optimal precipitation.

- Final Purity : 92% BazATP-γ-S (if barium salt) or 90% Na4ATP-γ-S (if sodium salt).

Characterization and Quality Control

³¹P Nuclear Magnetic Resonance (NMR)

ATP-γ-S exhibits distinct ³¹P NMR signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1 M KH2PO4, pH 6.5) resolves ATP-γ-S (retention time: 12.3 min) from ATP (10.8 min) and ADP (8.9 min). Purity is quantified via peak area integration, with commercial preparations achieving >95%.

Enzymatic Activity Assays

ATP-γ-S’s biological functionality is validated using:

- Hexokinase-Glucose-6-Phosphate Dehydrogenase Coupled Assay : Measures thiophosphate transfer to glucose.

- Mercury-Agarose Affinity Chromatography : Binds RNA transcripts initiated with ATP-γ-S, confirming 5’-thiotriphosphate incorporation.

Applications in Biochemical Research

Kinase Substrate Studies

ATP-γ-S serves as a stable ATP analog in protein kinase assays, enabling irreversible thiophosphorylation of serine/threonine residues. This modification confers resistance to phosphatases, facilitating downstream analysis.

NLRP3 Inflammasome Activation

Extracellular ATP-γ-S activates purinergic receptors (e.g., P2X7) on macrophages, triggering NLRP3 inflammasome assembly and interleukin-1β secretion. This property is leveraged in inflammation models for drug screening.

RNA Transcription Initiation

In vitro transcription systems using ATP-γ-S produce RNA with 5’-thiotriphosphate termini, enabling affinity purification via mercury-agarose columns. This approach isolates nascent RNA chains for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) undergoes various chemical reactions, including:

Substitution Reactions: The thiophosphate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) include nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various adenosine derivatives, while hydrolysis results in the formation of adenosine and thiophosphate .

Scientific Research Applications

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a widely used ATP analog in biochemical and cell biology research to study ATP-dependent processes, such as protein kinase activities . It is a relatively stable, slowly hydrolyzable analog that can substitute for ATP in various kinase reactions and ATP-dependent enzyme systems .

Scientific Research Applications

- Protein Kinase Activity Studies ATPγS serves as a phosphoryl donor to trace protein kinase activities . It has been used to investigate the characteristics of kinase reactions and evaluate the utility of ATPγS as a phosphoryl donor in bacterial two-component systems .

- Thiophosphorylation Analysis Phos-tag affinity electrophoresis allows quantitative analysis of thiophosphorylated proteins produced by kinase reactions in vitro, helping identify differences in the efficiencies of utilization of ATPγS and ATP in these reactions .

- Neutrophil Studies Adenosine 5'-O-(3-thio[35S] triphosphate) ([35S]ATP gamma S) has been used to examine ATP analog binding to intact human polymorphonuclear neutrophils (PMN) . Studies show that human PMNs respond to ATP with an elevation in intracellular calcium and an enhancement of O2-production .

- Inhibition of Glutamatergic Synapses ATP analogs, including adenosine-5'-O-(3-thio)triphosphate (ATPgammaS), inhibit excitatory glutamatergic synapses in the hippocampal CA1 region of rats . Research indicates that the inhibitory effects of ATP and ATPgammaS on synaptic transmission are mediated exclusively by A1 receptors .

- Crystallization of Protein Complexes Adenosine-5′-O-(3-thiotriphosphate) (ATPγS) is used in the crystallization of protein complexes, such as the 2-terminal domain of human Hsp90, for structural determination .

Mechanism of Action

Adenosine-5’-O-(3-thiotriphosphate) (sodium salt) exerts its effects by mimicking the action of ATP. It binds to ATP-dependent enzymes and receptors, activating or inhibiting their activity. The compound is particularly effective in studies involving purinergic receptors, where it acts as an agonist or antagonist, modulating intracellular signaling pathways. The thiophosphate group enhances the stability of the compound, allowing for prolonged activity in biological systems .

Comparison with Similar Compounds

ATPγS is one of several ATP analogs used to probe nucleotide-dependent mechanisms. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Properties

Enzymatic and Receptor Activity

Enzymatic Substrate Efficiency

- Yeast acetyl-CoA synthetase :

| Substrate | Relative Velocity (%) | Km (mM) |

|---|---|---|

| ATP | 100 | 0.16 |

| ATPγS | 62 | 4.7 |

| Acetyl-AMP | 80 | 1.8 |

ATPγS exhibits lower affinity (higher Km) but retains significant activity .

Receptor Selectivity

Hydrolysis Resistance and Metal Ion Interactions

- ATPγS : Resists hydrolysis in kinase assays and receptor studies . Binds Mg²⁺ via oxygen, but Cd²⁺/Zn²⁺ chelate sulfur, altering enzyme stereospecificity .

- AMP-PNP: Non-hydrolyzable due to β,γ-methylene bridge but 10-fold less efficient than ATPγS in transcription .

- ATPβS : Exhibits metal-dependent stereospecificity (e.g., Co²⁺ abolishes hexokinase activity) .

Pharmacological and Cellular Effects

Biological Activity

Adenosine-5'-O-(3-thiotriphosphate) (sodium salt), commonly referred to as ATPγS, is a modified nucleotide that serves as a stable analog of adenosine triphosphate (ATP). Its unique chemical structure, which includes a thiophosphate group, imparts significant resistance to hydrolysis by phosphatases and ATPases, making it an invaluable tool in biochemical and physiological studies. This article delves into its biological activity, mechanisms of action, research applications, and comparative analysis with similar compounds.

ATPγS mimics ATP in various biological processes. The thiophosphate modification enhances its stability, allowing for prolonged activity in cellular systems. It acts by binding to ATP-dependent enzymes and receptors, thereby activating or inhibiting their functions. This compound is particularly effective in studies involving purinergic receptors, where it can function as both an agonist and antagonist, modulating intracellular signaling pathways.

Summary of Biological Activities

- Stability : Resistant to hydrolysis, allowing long-term studies.

- Enzyme Interaction : Acts as a phosphoryl donor in kinase reactions.

- Signal Transduction : Modulates purinergic signaling pathways.

Research Applications

ATPγS is utilized across various fields of research:

- Biochemistry : Used as a substrate in enzymatic assays to study ATP-dependent enzymes.

- Cell Biology : Investigates the role of ATP in signal transduction pathways.

- Pharmacology : Explores potential therapeutic effects related to ATP metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Modification | Hydrolysis Resistance | Applications |

|---|---|---|---|

| Adenosine-5'-O-(3-thiotriphosphate) (sodium salt) | Thiophosphate at 3-position | High | Kinase assays, purinergic signaling |

| Adenosine-5'-O-(2-thiotriphosphate) (sodium salt) | Thiophosphate at 2-position | Moderate | Similar applications |

| Adenosine-5'-O-(3-thiotriphosphate) (tetralithium salt) | Same as above but different salt form | High | Enzymatic assays |

Case Studies and Research Findings

-

Protein Kinase Activity :

A study utilized ATPγS to trace protein kinase activities using Phos-tag affinity electrophoresis. The results indicated that histidine kinases accepted ATPγS similarly to ATP during autophosphorylation reactions; however, downstream phosphotransfer reactions were slower with ATPγS compared to ATP . -

Neurotransmission Modulation :

Research demonstrated that ATPγS significantly inhibited excitatory glutamatergic synapses in the hippocampus, mediated through adenosine A1 receptors. This highlights its role in modulating synaptic transmission . -

Calcium Influx Studies :

Another investigation revealed that treatment with ATPγS increased calcium influx in cells in a dose-dependent manner, suggesting its potential influence on calcium signaling pathways .

Q & A

Q. What distinguishes ATPγS structurally and functionally from ATP, and why is this critical for experimental design?

ATPγS contains a sulfur atom replacing one of the oxygen atoms in the γ-phosphate group of ATP, rendering it resistant to hydrolysis by ATPases and phosphatases . This property makes it invaluable for studying ATP-dependent processes where sustained receptor activation or enzyme binding is required without enzymatic breakdown. For example, in studies of P2Y receptor signaling, ATPγS maintains prolonged activation of purinergic receptors (e.g., P2Y11), enabling researchers to dissect downstream signaling pathways without interference from rapid ATP degradation .

Q. What are the primary applications of ATPγS in cellular and biochemical assays?

ATPγS is widely used to:

- Investigate G protein-coupled receptor (GPCR) signaling , such as P2Y11-mediated inositol phosphate accumulation (EC50 = 1.2 µM in CHO-K1 cells) .

- Study calcium signaling dynamics in endocrine cells (e.g., gonadotrophs), where ATPγS induces Ca<sup>2+</sup> oscillations without permeabilizing cell membranes .

- Analyze protein chaperone activity , as it mimics ATP’s binding to α-crystallin to enhance aggregation prevention and substrate refolding without hydrolysis .

- Probe viral infection mechanisms , such as Junin virus replication, where ATPγS reduces BMP6 mRNA upregulation and particle formation in infected osteoblasts .

Q. How should ATPγS be stored and handled to ensure stability?

ATPγS should be stored as a lyophilized powder at -20°C, avoiding repeated freeze-thaw cycles. In solution, it is stable for up to one year at -80°C . For experimental use, prepare fresh working solutions in ultrapure water or Tris-HCl buffer (pH 7.5) to maintain solubility and avoid pH-dependent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in data when ATPγS exhibits unexpected hydrolysis in enzymatic assays?

Contradictions may arise due to residual ATPase activity or buffer composition. To mitigate:

- Include hydrolysis controls : Use ATP as a positive control and non-hydrolyzable analogs (e.g., AMP-PNP) as negative controls .

- Optimize buffer conditions : Add EDTA to chelate Mg<sup>2+</sup> (required by many ATPases) or use ATPγS in Mg<sup>2+</sup>-free buffers to suppress enzymatic activity .

- Validate purity : Confirm ATPγS integrity via HPLC (>95% purity) to rule out degradation products .

Q. What methodologies are recommended for studying ATPγS-dependent receptor activation in complex cellular systems?

- Calcium imaging : Use Fura-2 or Fluo-4 dyes to monitor ATPγS-induced Ca<sup>2+</sup> transients in real time, ensuring extracellular Ca<sup>2+</sup> is present for P2X/P2Y receptor activation .

- Radioligand binding assays : Compete ATPγS with [<sup>35</sup>S]ATPγS to quantify receptor binding affinity (Kd) in membrane preparations .

- Inositol phosphate accumulation : Pre-label cells with [<sup>3</sup>H]myo-inositol and measure IP1/IP3 levels after ATPγS stimulation to assess GPCR activity .

Q. How can ATPγS be utilized to differentiate between P2 receptor subtypes in mechanistic studies?

- Pharmacological profiling : Compare ATPγS efficacy with selective agonists (e.g., 2-MeSATP for P2Y1, UTP for P2Y2). ATPγS activates P2Y11 but not P2Y2 or P2X7 receptors .

- Knockdown/knockout models : Use siRNA or CRISPR to silence P2Y11 and confirm loss of ATPγS-induced responses (e.g., insulin secretion in MIN6 β-cells) .

- Crosslinking studies : Employ biotinylated ATPγS derivatives (e.g., Biotin-EDA-ATP) to isolate receptor complexes via streptavidin pulldowns .

Q. What experimental strategies are effective for analyzing ATPγS’s role in viral infection models?

- qRT-PCR and PFU assays : Quantify ATPγS’s suppression of Junin virus-induced BMP6 mRNA levels and viral titers in primary osteoblasts .

- Calcium flux modulation : Test if ATPγS-mediated Ca<sup>2+</sup> signaling enhances or inhibits viral entry using Ca<sup>2+</sup> chelators (e.g., BAPTA-AM) .

- Receptor blocking : Co-treat with P2Y11 antagonists (e.g., NF340) to confirm receptor specificity in antiviral effects .

Methodological Best Practices

- Dose optimization : Titrate ATPγS (1–100 µM) to avoid off-target effects at high concentrations .

- Data normalization : Express results relative to ATP or non-hydrolyzable analogs to account for batch-to-batch variability .

- Cross-validation : Combine ATPγS with orthogonal methods (e.g., electrophysiology for ion channel studies) to confirm findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.